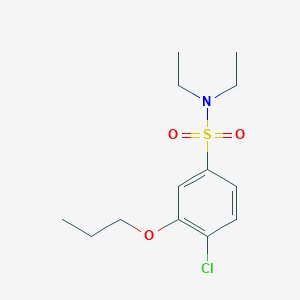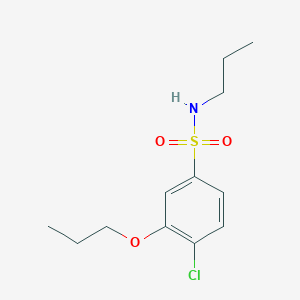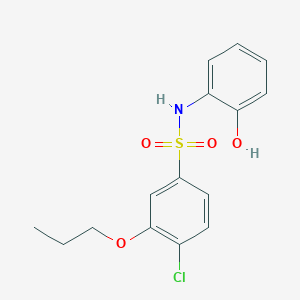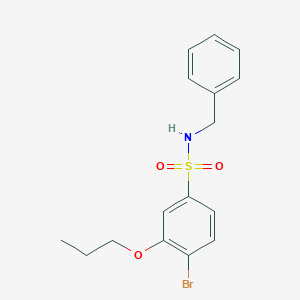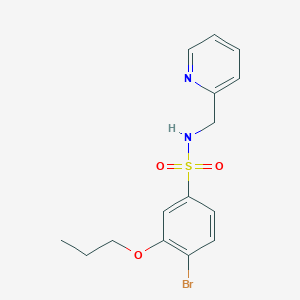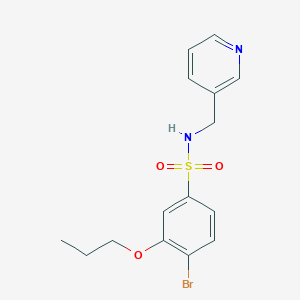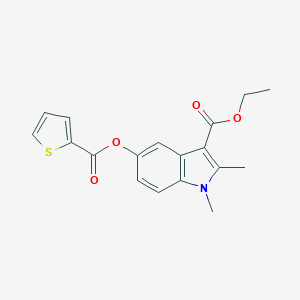
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. Its chemical formula is C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
It is known that thiophene derivatives have a wide range of biological effects and are often used in medicinal chemistry . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in lab experiments is its excellent charge transport properties. This makes it suitable for use in the fabrication of high-performance organic electronic devices. However, the complex synthesis method and the high cost of the compound are some of the limitations associated with its use in lab experiments.
Future Directions
There are several future directions for the use of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate in scientific research. One of the significant future directions is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need to explore the potential applications of this compound in other fields such as optoelectronics and photovoltaics.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound exhibits excellent charge transport properties, which make it suitable for use in various applications such as organic electronics. While there are limitations associated with its use in lab experiments, the future directions for the use of this compound in scientific research are promising.
Synthesis Methods
The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate is a complex process that involves several steps. The first step involves the synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindole, which is then coupled with thiophene-2-carboxylic acid to form the final compound. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Scientific Research Applications
The unique properties of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate make it suitable for use in various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, which make it suitable for use in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biochemical Analysis
Biochemical Properties
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The interactions of this compound with specific enzymes and proteins, such as kinases and receptors, can modulate signaling pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound can impact metabolic pathways, affecting the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit the activity of certain kinases, thereby modulating downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can exhibit varying degrees of stability, with some compounds remaining active for extended periods while others degrade more rapidly . The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cellular damage and organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the physicochemical properties of the compound, such as solubility and lipophilicity, play a significant role in its distribution within the body . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOARWYTDDTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B497683.png)
![2-Butoxy-5-chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497684.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497685.png)
